2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 320.61 g/mol. It is classified as an organic compound that features both a bromophenyl group and a pyrrolidine moiety, which are significant in various biological applications. This compound is primarily recognized for its potential pharmacological activities, particularly in the field of medicinal chemistry.
This compound can be sourced from chemical suppliers and is often listed in catalogs such as that of American Elements, which provides comprehensive details about its structure and properties. The compound falls under the category of pyrrolidine derivatives, which are known for their diverse biological activities.
The synthesis of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride can be achieved through several methods, typically involving the reaction of pyrrolidine with bromophenylacetic acid derivatives. One common synthetic route involves:
Technical details regarding these reactions often include temperature control and solvent choice, which are critical for optimizing yield and purity.
The molecular structure of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride can be represented using various notations:
C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)O.Cl
URGSGHUOCJTVPO-UHFFFAOYSA-N
The compound may undergo various chemical reactions typical of carboxylic acids and amines:
These reactions are essential for modifying the compound to enhance its biological activity or tailor its pharmacological properties.
The mechanism of action for 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is not fully elucidated but may involve:
Data on specific targets or pathways would require further empirical studies to clarify its pharmacodynamics.
Relevant data regarding toxicity or safety profiles should be consulted through safety data sheets or chemical databases.
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2